molecular formula C16H15FN4O2S B2485198 6-(4-fluorophenyl)-N-morpholinoimidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049419-72-8

6-(4-fluorophenyl)-N-morpholinoimidazo[2,1-b]thiazole-3-carboxamide

Cat. No. B2485198
CAS RN: 1049419-72-8
M. Wt: 346.38
InChI Key: YMGZNKTZHNOSPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 6-(4-fluorophenyl)-N-morpholinoimidazo[2,1-b]thiazole-3-carboxamide involves various chemical reactions and catalytic processes. One approach includes the condensation of specific benzene derivatives with morpholine, followed by cyclization processes. For instance, the synthesis of related compounds has been achieved through condensation reactions involving 4-fluoro-2-isocyanato-1-methylbenzene and morpholine, leading to the formation of complex heterocyclic compounds with antitumor activities (Hao et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using X-ray crystallography and spectroscopic methods. These studies reveal intricate details about the crystal packing, intermolecular interactions, and the overall three-dimensional arrangement of atoms within the compound. For example, Banu et al. (2013) described the preparation and structural analysis of a morpholinomethyl derivative, providing insights into its molecular composition and structural characteristics (Banu et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. Reactions involving thiazole rings, fluorophenyl groups, and morpholine moieties can lead to various chemical transformations, resulting in a range of derivatives with diverse properties. Research on similar compounds has demonstrated their potential in generating new molecules with antibacterial, antifungal, and antitumor activities, highlighting the versatility and significance of these chemical frameworks (Patil et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application and handling of these compounds. These properties are determined by the molecular structure and can significantly affect the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

The chemical properties of this compound derivatives, including reactivity, stability, and interaction with other molecules, are essential for their potential use in drug design and synthesis of materials. Studies on similar compounds have explored their interactions and reactivity, providing valuable insights into their potential chemical behavior and applications (Senderoff et al., 1987).

Scientific Research Applications

Anticancer Research

6-(4-fluorophenyl)-N-morpholinoimidazo[2,1-b]thiazole-3-carboxamide and its analogs have shown potential as anticancer agents. For instance, Karki et al. (2011) synthesized and evaluated the biological activity of novel analogues of this compound, which exhibited strong cytotoxicity against leukemia cells. This suggests its potential as a chemotherapeutic agent (Karki et al., 2011).

Immunoregulatory and Anti-inflammatory Agents

A series of substituted compounds, including 6-(4-fluorophenyl)-N-morpholinoimidazo[2,1-b]thiazoles, have been synthesized and evaluated as immunoregulatory antiinflammatory agents. Bender et al. (1985) discovered that these compounds possess a combination of activities that are valuable in controlling inflammation and regulating the immune response (Bender et al., 1985).

Antimicrobial Applications

The compound and its derivatives have been studied for antimicrobial activities. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones derivatives and screened them for antifungal and antibacterial activities, indicating its potential in antimicrobial therapy (Patel & Patel, 2010).

Development of BRAF Inhibitors

This chemical has been incorporated in the synthesis of BRAF inhibitors for cancer treatment. Abdel‐Maksoud, Ammar, and Oh (2019) synthesized a new series of imidazo[2,1-b]thiazoles, including compounds with a 3-fluorophenyl at position 6, showing cytotoxic activity against melanoma cell lines (Abdel‐Maksoud, Ammar, & Oh, 2019).

Synthesis and Structural Studies

Studies have also focused on the synthesis and structural analysis of 6-(4-fluorophenyl)-N-morpholinoimidazo[2,1-b]thiazole derivatives. Banu et al. (2013) prepared and analyzed the crystal structures of such compounds, highlighting the importance of structural studies in understanding the properties and potential applications of these compounds (Banu et al., 2013).

properties

IUPAC Name

6-(4-fluorophenyl)-N-morpholin-4-ylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c17-12-3-1-11(2-4-12)13-9-21-14(10-24-16(21)18-13)15(22)19-20-5-7-23-8-6-20/h1-4,9-10H,5-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGZNKTZHNOSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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